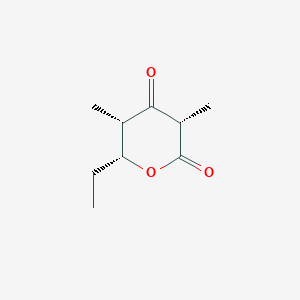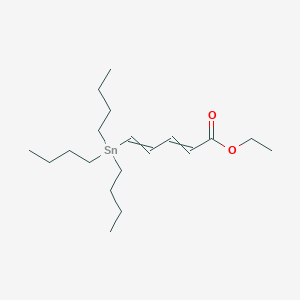
Ethyl 5-(tributylstannyl)penta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(tributylstannyl)penta-2,4-dienoate is an organotin compound characterized by the presence of a tributylstannyl group attached to a penta-2,4-dienoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(tributylstannyl)penta-2,4-dienoate typically involves the reaction of (Z)-3-(tributylstannyl)-2-propenal with ethyl 2-(triphenylphosphoranylidene)acetate in anhydrous dichloromethane under a nitrogen atmosphere . The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion. The product is then purified by flash silica gel column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes ensuring anhydrous conditions, using high-purity reagents, and employing efficient purification techniques to obtain the desired compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-(tributylstannyl)penta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form corresponding stannic compounds.
Substitution: The stannyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane is commonly used for the oxidation of tributylstannyl compounds.
Substitution: Halogenation reactions often employ reagents like bromine or iodine in the presence of a catalyst.
Major Products Formed:
Oxidation: The major products include stannic derivatives.
Substitution: Depending on the substituent, products can range from halogenated dienoates to more complex organometallic compounds.
Applications De Recherche Scientifique
Ethyl 5-(tributylstannyl)penta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It finds applications in the production of advanced materials, including polymers and nanomaterials, due to its unique reactivity and functional group compatibility.
Mécanisme D'action
The mechanism of action of Ethyl 5-(tributylstannyl)penta-2,4-dienoate involves its reactivity towards various electrophiles and nucleophiles. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
- Ethyl 5-phenylpenta-2,4-dienoate
- Ethyl 5-(phenylsulfonyl)penta-2,4-dienoate
Comparison: Ethyl 5-(tributylstannyl)penta-2,4-dienoate is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity compared to its phenyl and phenylsulfonyl analogs. This makes it particularly useful in organometallic chemistry and as a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
186895-64-7 |
|---|---|
Formule moléculaire |
C19H36O2Sn |
Poids moléculaire |
415.2 g/mol |
Nom IUPAC |
ethyl 5-tributylstannylpenta-2,4-dienoate |
InChI |
InChI=1S/C7H9O2.3C4H9.Sn/c1-3-5-6-7(8)9-4-2;3*1-3-4-2;/h1,3,5-6H,4H2,2H3;3*1,3-4H2,2H3; |
Clé InChI |
KMTHOKRNALYMAE-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C=CC=CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


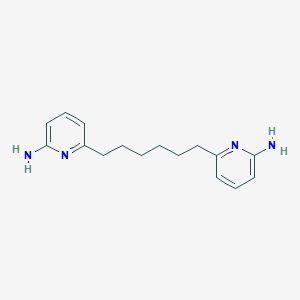
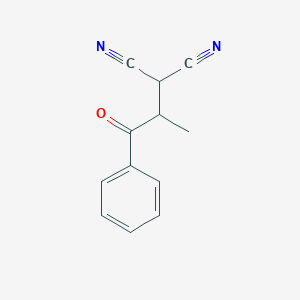
![4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde](/img/structure/B14250889.png)
![1,3,5,7,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B14250890.png)

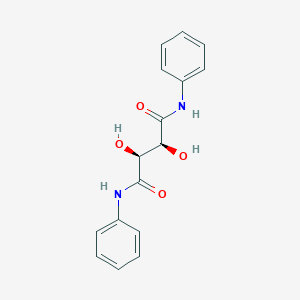
![3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14250913.png)
![{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol](/img/structure/B14250917.png)
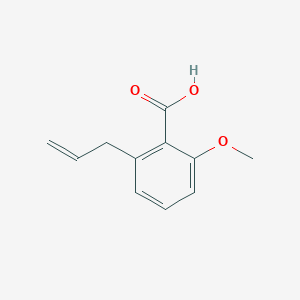
![Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl-](/img/structure/B14250934.png)
![2-[(Benzyloxy)-imino]malonic acid](/img/structure/B14250935.png)
![4-[(2S,5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14250940.png)
![{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene](/img/structure/B14250951.png)
